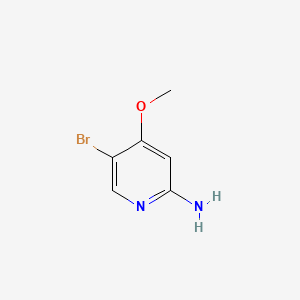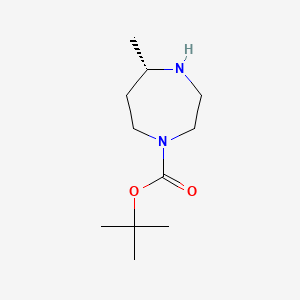
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid, commonly referred to as 4-(NSMPB), is a boronic acid derivative that is used in a variety of scientific research applications. It is a versatile compound that has been used to synthesize a range of compounds, including pharmaceuticals, for a variety of purposes. Additionally, it has been studied for its potential to be used as a therapeutic agent and for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Research in the field often involves the synthesis of complex molecules for various applications, including the development of new pharmaceuticals, materials, and chemical reactions. Compounds like 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid could be utilized in cross-coupling reactions, a method widely applied in organic synthesis. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of such intermediates in manufacturing materials with anti-inflammatory properties, albeit the focus here is on the synthetic methodology rather than drug use (Qiu et al., 2009).
Environmental Science
In environmental science, research might explore the degradation of chemical compounds and their impact on ecosystems. While specific studies on 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid were not found, related research on the microbial degradation of polyfluoroalkyl chemicals highlights the methodologies for studying the environmental fate of complex chemicals (Liu & Avendaño, 2013).
Analytical Chemistry
Analytical chemistry provides techniques for identifying and quantifying chemical compounds, which is crucial for understanding the properties and potential applications of new materials. For example, LC-MS/MS studies on the degradation processes of nitisinone offer insights into the stability and by-products of specific compounds, which could be analogous to how one might study 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid in various conditions (Barchańska et al., 2019).
Material Science
In material science, the development and functionalization of surfaces or materials for specific applications could involve the use of boronic acids for creating responsive or adaptive materials. The role of tannic acid in membrane technologies showcases the incorporation of natural compounds into advanced materials, suggesting a potential area where boronic acids could contribute (Yan et al., 2020).
Eigenschaften
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXNAMHBRNMSBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681593 |
Source


|
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-49-9 |
Source


|
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)


![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)



![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)


![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)